6|A-Hydroxy-7|A-(thiomethyl)spirolactone
CAS No.:
Cat. No.: VC1911677
Molecular Formula: C23H32O4S
Molecular Weight: 404.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H32O4S |
---|---|
Molecular Weight | 404.6 g/mol |
IUPAC Name | 6-hydroxy-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
Standard InChI | InChI=1S/C23H32O4S/c1-21-8-4-13(24)12-16(21)19(26)20(28-3)18-14(21)5-9-22(2)15(18)6-10-23(22)11-7-17(25)27-23/h12,14-15,18-20,26H,4-11H2,1-3H3 |
Standard InChI Key | NWLBSWATTSRBOV-UHFFFAOYSA-N |
SMILES | CC12CCC(=O)C=C1C(C(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC)O |
Canonical SMILES | CC12CCC(=O)C=C1C(C(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC)O |
Introduction
Chemical Structure and Properties
6β-Hydroxy-7α-thiomethylspirolactone features a complex steroid structure with specific functional groups that contribute to its biological activity. The compound contains a lactone ring, a hydroxyl group at the 6β position, and a thiomethyl group at the 7α position .
Structural Features
The molecular structure includes a steroid core with a spirolactone moiety, which is characteristic of compounds in the spironolactone family. The specific stereochemistry at positions 6 and 7 is critical for its biological activity, with the hydroxy group in the beta orientation at position 6 and the thiomethyl group in the alpha orientation at position 7 . The stereochemistry is denoted in the systematic name as (6S,7S,8R,9S,10R,13S,14S,17R) .
Chemical Descriptors
The chemical structure can be represented using various notation systems that enable computational analysis and database searching:
Descriptor Type | Value |
---|---|
SMILES | C[C@]12CCC(=O)C=C1C@@HO |
InChI | InChI=1S/C23H32O4S/c1-21-8-4-13(24)12-16(21)19(26)20(28-3)18-14(21)5-9-22(2)15(18)6-10-23(22)11-7-17(25)27-23/h12,14-15,18-20,26H,4-11H2,1-3H3/t14-,15-,18+,19-,20-,21+,22-,23+/m0/s1 |
Pharmacological Significance
6β-Hydroxy-7α-thiomethylspirolactone is recognized as a steroidal antimineralocorticoid of the spirolactone group and represents a major active metabolite of spironolactone . Its presence in the human body is directly linked to the administration of spironolactone, a medication widely used for various conditions including heart failure, hypertension, edema, and primary hyperaldosteronism.
Metabolic Pathway
The compound is formed through the metabolism of spironolactone in the human body. The metabolic pathway involves hydroxylation at the 6β position and thiomethylation at the 7α position of the spironolactone molecule . This transformation is part of the body's process to modify xenobiotics for eventual elimination while potentially generating pharmacologically active metabolites.
Pharmacological Activity
Detection and Analysis
6β-Hydroxy-7α-thiomethylspirolactone has been identified in human blood as reported in scientific literature . The detection of this compound serves as a biomarker for spironolactone exposure and potential therapeutic monitoring.
Analytical Methods
Various analytical techniques can be employed for the detection and quantification of 6β-Hydroxy-7α-thiomethylspirolactone in biological samples:
Analytical Technique | Application |
---|---|
Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification in biological fluids |
High-Performance Liquid Chromatography (HPLC) | Separation and detection |
Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization |
Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis after derivatization |
The availability of this compound as a pure reference standard facilitates:
-
The study of spironolactone metabolism
-
Development of analytical methods for therapeutic drug monitoring
-
Investigation of structure-activity relationships in antimineralocorticoid compounds
-
Research into the pharmacokinetics and pharmacodynamics of spironolactone therapy
Comparative Analysis with Related Compounds
6β-Hydroxy-7α-thiomethylspirolactone exists within a family of related compounds that include spironolactone and other metabolites. Understanding the relationships between these compounds provides insight into their relative contributions to therapeutic effects.
Structural Comparisons
The table below compares key structural and pharmacological features of 6β-Hydroxy-7α-thiomethylspirolactone with related compounds:
Compound | Molecular Formula | Key Structural Differences | Primary Role |
---|---|---|---|
6β-Hydroxy-7α-thiomethylspirolactone | C23H32O4S | 6β-hydroxy, 7α-thiomethyl groups | Active metabolite of spironolactone |
Spironolactone | C24H32O4S | Parent compound | Primary administered drug |
7α-thiomethylspironolactone | C24H32O3S | Lacks 6β-hydroxy group | Metabolite of spironolactone |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume